molecular formula C18H13F3N2O3 B4730564 5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide

5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide

Cat. No. B4730564
M. Wt: 362.3 g/mol
InChI Key: ZOUCQYNBHQKVHU-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to exert its effects through the inhibition of NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system (UPS).

Mechanism of Action

5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide exerts its effects through the inhibition of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is a key step in the regulation of the UPS, which is responsible for the degradation of intracellular proteins. By inhibiting NAE, this compound disrupts the UPS and leads to the accumulation of proteins that are critical for cell cycle progression and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapeutic agents. This compound has also been shown to inhibit angiogenesis and metastasis, two key processes involved in cancer progression. In addition, this compound has been shown to enhance the immune response to cancer cells, making it a promising candidate for combination therapy with immunotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is its specificity for NAE, which allows for targeted inhibition of the UPS without affecting other cellular processes. This compound has also been shown to have a favorable toxicity profile in preclinical models, with minimal off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

Future research on 5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide should focus on optimizing its pharmacokinetic properties, such as increasing its half-life and bioavailability. In addition, studies should be conducted to determine the optimal dosing and scheduling of this compound in combination with other chemotherapeutic agents and immunotherapeutic agents. Finally, further investigation is needed to elucidate the molecular mechanisms underlying the synergistic effects of this compound with other agents, which may lead to the development of more effective cancer therapies.

Scientific Research Applications

5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis in a variety of cancer cell lines. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in both in vitro and in vivo models.

properties

IUPAC Name

5-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-25-15-9-5-2-6-11(15)16-10-14(23-26-16)17(24)22-13-8-4-3-7-12(13)18(19,20)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUCQYNBHQKVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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